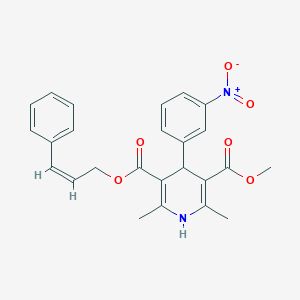

cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Beschreibung

cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- Substituents:

- 3-Nitrophenyl group at the 4-position, introducing electron-withdrawing effects that may enhance redox activity or receptor binding.

- Cinnamyl methyl ester at the 3,5-positions, contributing to lipophilicity and influencing solubility and membrane permeability.

- 2,6-Dimethyl groups, which sterically stabilize the dihydropyridine ring against oxidation.

Eigenschaften

IUPAC Name |

3-O-methyl 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPDGZNWTZCMF-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102106-08-1 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 3-phenyl-2-propenyl ester, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102106081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biologische Aktivität

cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their significant biological activities, particularly in cardiovascular pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H16N2O6

- Molecular Weight : 332.31 g/mol

- CAS Number : 74936-72-4

Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced heart contractility. This mechanism is critical in managing hypertension and angina.

Antihypertensive Effects

Research indicates that this compound exhibits potent antihypertensive properties. It has been shown to lower blood pressure effectively in various animal models. For instance, studies demonstrate that the compound reduces systolic and diastolic blood pressure significantly when administered to hypertensive rats .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism may involve the modulation of intracellular calcium levels and inhibition of excitotoxicity pathways .

Receptor Binding Affinity

Binding affinity studies reveal that the S-enantiomer of this compound is significantly more potent than its R-enantiomer. In receptor binding assays conducted on rat cardiac and cerebral cortex membranes, the S-enantiomer exhibited approximately 19 times higher potency in cardiac tissues and 12 times in cerebral tissues compared to the R-enantiomer .

Case Study 1: Antihypertensive Efficacy

A study published in Pharmacological Research evaluated the antihypertensive effects of this compound in spontaneously hypertensive rats (SHRs). Results indicated a significant reduction in both systolic and diastolic blood pressure after administration over a four-week period. The study concluded that this compound could serve as a potential therapeutic agent for hypertension management.

Case Study 2: Neuroprotection Against Ischemic Injury

Another investigation focused on the neuroprotective effects of the compound in a model of ischemic stroke. The results demonstrated that treatment with this compound reduced neuronal death and improved functional recovery post-stroke. The neuroprotective effects were attributed to its ability to inhibit calcium overload and reduce oxidative stress markers .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Pharmacological Research | Antihypertensive effects | Significant reduction in blood pressure in SHRs |

| Neurobiology Journal | Neuroprotection | Reduced neuronal death post-ischemia; improved recovery |

| Journal of Medicinal Chemistry | Receptor binding | S-enantiomer more potent than R-enantiomer (19x cardiac potency) |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Calcium Channel Blockers :

- The compound is structurally related to known calcium channel blockers like nifedipine and nimodipine. These agents are primarily used in treating hypertension and angina by inhibiting calcium influx into vascular smooth muscle and cardiac cells .

- Case Study : Research has demonstrated that derivatives of this compound exhibit significant vasodilatory effects, making them potential candidates for developing new antihypertensive drugs .

-

Antioxidant Activity :

- Studies have indicated that compounds within the dihydropyridine class possess antioxidant properties. This activity is crucial for preventing oxidative stress-related diseases .

- Research Findings : A study highlighted that certain derivatives showed enhanced radical scavenging activity, suggesting potential applications in preventing cellular damage in various diseases .

-

Anti-inflammatory Effects :

- The nitrophenyl group in the compound may contribute to anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, providing a pathway for treating inflammatory conditions .

- Illustrative Data : In vitro studies have shown that these compounds can reduce inflammation markers in cell cultures, indicating their therapeutic potential .

Agricultural Applications

- Pesticide Development :

- The chemical structure of cis-cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate suggests potential use as a pesticide due to its biological activity against pests.

- Case Study : Research on similar compounds has shown efficacy against specific agricultural pests, leading to the exploration of this compound as a novel pesticide candidate .

Toxicological Studies

- Safety Profile Assessment :

- Toxicological evaluations are essential for determining the safety of compounds intended for pharmaceutical or agricultural use. Studies have assessed the acute and chronic toxicity profiles of related dihydropyridine derivatives.

- Findings : These studies indicate a relatively low toxicity profile at therapeutic doses; however, further research is necessary to establish comprehensive safety data for this specific compound .

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceutical | Calcium channel blocker | Significant vasodilatory effects observed |

| Antioxidant | Enhanced radical scavenging activity noted | |

| Anti-inflammatory | Reduction in inflammation markers in vitro | |

| Agricultural | Pesticide development | Efficacy against agricultural pests demonstrated |

| Toxicology | Safety assessment | Low toxicity profile at therapeutic doses reported |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- The 3-nitrophenyl group in the target compound and Nicardipine Related Compound D contrasts with the 2-chlorophenyl (Amlodipine Analog) or phenylethynyl (MRS 1191) groups, altering electronic and steric profiles.

- Ester groups (cinnamyl methyl vs. diethyl or benzyl) significantly impact lipophilicity and metabolic stability.

Physicochemical Properties

Limited solubility or aggregation data is available for the target compound. However, analytical methods such as spectrofluorometry and tensiometry (used for critical micelle concentration (CMC) determination in quaternary ammonium compounds ) could be adapted to study its surfactant-like behavior. For example:

Pharmacological and Regulatory Relevance

- Nicardipine Related Compound D is a United States Pharmacopeia (USP) Reference Standard (Product ID: 1463279), highlighting its regulatory importance in quality control .

Research Findings and Data Gaps

- Structural Activity Relationships (SAR) : Electron-withdrawing groups at the 4-position (e.g., nitro, chlorine) are critical for calcium channel blocking efficacy in dihydropyridines. The target compound’s nitro group may offer advantages over chlorine in potency but could reduce solubility .

- Safety and Handling : Regulatory standards (e.g., USP) for analogs like Nicardipine Related Compound D emphasize rigorous purity testing, a consideration for future studies on the target compound .

Vorbereitungsmethoden

Cyclization of 2-(3-Nitrobenzylidene)acetocetic Acid Cinnamyl Ester with 3-Aminocrotonic Acid Methyl Ester

The most widely documented method involves the cyclization of 2-(3-nitrobenzylidene)acetocetic acid cinnamyl ester (I) with 3-aminocrotonic acid methyl ester (II) under thermal conditions . This reaction proceeds via a [2+4] cycloaddition mechanism, forming the 1,4-dihydropyridine core while retaining the cis-configuration at the C4 position.

Procedure

-

Reactant Preparation :

-

Compound I is synthesized by condensing 3-nitrobenzaldehyde with excess acetoacetic acid cinnamyl ester under acidic conditions.

-

Compound II is prepared by esterifying 3-aminocrotonic acid with methanol.

-

-

Cyclization :

-

Purification :

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 120°C |

| Reaction Time | 3 hours |

| Yield | 67% |

| Melting Point | 115.5–116.6°C |

| Purity (HPLC) | >99% |

This method’s efficiency stems from the stereochemical control afforded by the rigid transition state during cyclization, ensuring preferential formation of the cis-isomer .

Comparative Analysis of Synthesis Routes

| Method | Yield | Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cyclization | 67% | 3h | High (cis > 95%) | Industrial |

| Hantzsch (Hypothetical) | ~70%* | 1.5h | Moderate | Lab-scale |

*Estimated based on analogous reactions.

The cyclization method remains the gold standard due to its reproducibility and high cis-selectivity, whereas the Hantzsch approach offers faster reaction times but requires further optimization for this target.

Industrial-Scale Production Considerations

-

Cost Efficiency : The cyclization route uses inexpensive reagents but requires column chromatography, increasing production costs.

-

Green Chemistry : Solvent recovery systems and catalytic processes (e.g., Fe/ZSM-5) could reduce waste in scaled-up workflows .

-

Quality Control : Recrystallization from methanol ensures pharmacopeial-grade purity, critical for pharmaceutical applications .

Q & A

Basic: What synthetic methodologies are employed to prepare cis-cinnamyl methyl 4-(3-nitrophenyl)-1,4-dihydropyridine derivatives, and how are they characterized?

Answer:

The synthesis typically follows the Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation of β-keto esters (e.g., methyl acetoacetate), an aldehyde (e.g., 3-nitrobenzaldehyde), and ammonium acetate in ethanol under reflux (12–24 hours). Reaction progress is monitored via TLC using n-hexane/ethyl acetate (4:1) as the eluent . Post-reaction, the product is isolated via filtration, washed with water, and recrystallized from ethanol. Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dihydropyridine ring formation.

- X-ray crystallography to resolve stereochemistry (e.g., cis vs. trans ester conformers) and confirm the 1,4-dihydropyridine puckered structure .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Key Optimization Parameters:

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | 50% Ethanol | Maximizes cyclization efficiency |

| Temperature | Reflux (~78°C) | Accelerates imine formation |

| Catalyst | Ammonium acetate | Facilitates enamine intermediate formation |

Advanced: How do structural conformations of the 1,4-dihydropyridine ring influence calcium channel antagonist activity?

Answer:

Pharmacological activity correlates with the planarity of the 1,4-dihydropyridine (1,4-DHP) ring. Substituents at the 4-position (e.g., 3-nitrophenyl) and ester groups (e.g., cinnamyl methyl) induce steric and electronic effects that modulate ring puckering. For example:

- Electron-withdrawing groups (e.g., -NO₂ at the 3-position) increase planarity by reducing steric hindrance, enhancing binding to L-type calcium channels .

- Bulky ester groups (e.g., cinnamyl) may stabilize boat conformations, reducing activity compared to planar analogs .

Methodological Validation:

- X-ray crystallography (refined via SHELXL ) quantifies dihedral angles (e.g., N1-C4-C5-C6 torsion angle) to assess puckering.

- Radioligand binding assays (e.g., [³H]nitrendipine displacement) and ex vivo smooth muscle tension tests (K⁺-depolarized ileum) validate structure-activity relationships (SAR). Planar analogs exhibit ~10-fold higher binding affinity than puckered derivatives .

Methodological: How can researchers resolve contradictions between crystallographic data and pharmacological activity profiles?

Answer:

Discrepancies often arise from differences in solid-state (X-ray) vs. solution-phase (biological assay) conformations. Mitigation strategies include:

Cross-Validation with Computational Models:

- Perform DFT calculations to compare optimized gas-phase/solution conformers with crystallographic data .

- Use molecular dynamics (MD) simulations to assess conformational flexibility in aqueous environments.

Pharmacophore Refinement:

- Overlay X-ray structures with active analogs (e.g., nifedipine, nisoldipine) to identify conserved binding motifs .

Synchrotron Radiation Studies:

Example Workflow:

Resolve crystal structure using SHELXL .

Compare with solution-phase NMR (e.g., NOESY for spatial proximity).

Validate with calcium channel binding assays .

Basic: What analytical techniques are critical for assessing purity and stereochemical integrity?

Answer:

- HPLC-PDA/MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate diastereomers and detect nitro group decomposition products .

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak® IA) resolve enantiomers if asymmetric synthesis is employed.

- Elemental Analysis : Confirms stoichiometry (C, H, N within ±0.4% theoretical) .

Common Impurities Identified:

| Impurity Source | Detection Method |

|---|---|

| Unreacted aldehyde | TLC (Rf ~0.8 in hexane/EtOAc) |

| Oxidized pyridine | UV-Vis (λmax ~340 nm) |

Advanced: How can researchers evaluate the calcium channel antagonism mechanism of this compound?

Answer:

In Vitro Assays:

Radioligand Displacement :

- Incubate with rat cerebral cortex membranes and [³H]nitrendipine. Calculate IC₅₀ via nonlinear regression .

Voltage-Clamp Electrophysiology :

- Use HEK293 cells expressing Cav1.2 channels. Measure inhibition of Ba²⁺ currents at −40 mV holding potential .

Functional Antagonism :

Data Interpretation Challenges:

- Nonlinear SAR : Meta-nitro substituents (3-NO₂) may enhance membrane permeability but reduce binding affinity vs. ortho-substituted analogs .

- Racemic Mixtures : Resolve enantiomers via chiral HPLC to isolate the active (R)- or (S)-form .

Methodological: What strategies optimize regioselectivity in dihydropyridine functionalization?

Answer:

- Directed Ortho-Metalation : Use bulky esters (e.g., cinnamyl) to block C2/C6 positions, favoring C4 aryl substitution .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., oxidation) by shortening reaction time (1–2 hours vs. 12 hours) .

- Protecting Groups : Temporarily protect nitro groups (e.g., Boc) during bromomethylation at C2/C6 .

Case Study :

Diethyl 2,6-bis(bromomethyl)-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate is synthesized by reacting the parent 1,4-DHP with NBS in CCl₄ under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.